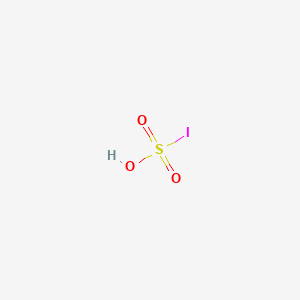
Sulfuriodidic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfuriodidic acid is a hypothetical compound that combines sulfur and iodine in an acidic form. While there is limited information specifically about this compound, we can draw parallels from other well-known sulfur and iodine compounds to understand its potential properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfuriodidic acid would likely involve the direct combination of sulfur and iodine under controlled conditions. One possible method could be the reaction of sulfur dioxide with iodine in the presence of water to form this compound. The reaction might proceed as follows:
SO2+I2+H2O→H2SO3I2
Industrial Production Methods
Industrial production of this compound would require large-scale synthesis methods, potentially involving the use of catalysts to enhance the reaction rate and yield. The process would need to be optimized for safety and efficiency, considering the reactive nature of both sulfur and iodine.
Análisis De Reacciones Químicas
Types of Reactions
Sulfuriodidic acid would likely undergo various types of chemical reactions, including:
Oxidation: The compound could be oxidized to form higher oxidation state products.
Reduction: It might be reduced to form lower oxidation state products.
Substitution: The iodine atoms could be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. The reactions would typically be carried out under controlled temperature and pressure conditions to ensure safety and efficiency.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfuric acid and iodine, while reduction could produce sulfur dioxide and hydrogen iodide.
Aplicaciones Científicas De Investigación
Sulfuriodidic acid could have various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: Potential use in biochemical assays and studies involving sulfur and iodine metabolism.
Medicine: Investigating its potential as an antimicrobial or antiviral agent.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of sulfuriodidic acid would involve its interaction with molecular targets and pathways in chemical and biological systems. The compound might act as an oxidizing or reducing agent, depending on the specific conditions. Its effects would be mediated through the formation and breaking of chemical bonds, leading to the desired products or outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Sulfuriodidic acid can be compared with other sulfur and iodine compounds, such as:
Sulfuric acid (H₂SO₄): A strong acid widely used in industry and research.
Hydroiodic acid (HI): A strong acid used in organic synthesis and as a reducing agent.
Sulfurous acid (H₂SO₃): A weaker acid used in various chemical processes.
Uniqueness
This compound’s uniqueness would lie in its combination of sulfur and iodine, potentially offering unique reactivity and applications not seen in other compounds. Its specific properties and uses would depend on its chemical structure and behavior under different conditions.
Propiedades
Número CAS |
130728-82-4 |
|---|---|
Fórmula molecular |
HIO3S |
Peso molecular |
207.98 g/mol |
Nombre IUPAC |
sulfuroiodidic acid |
InChI |
InChI=1S/HIO3S/c1-5(2,3)4/h(H,2,3,4) |
Clave InChI |
WMGWLIAIMDFMIQ-UHFFFAOYSA-N |
SMILES canónico |
OS(=O)(=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


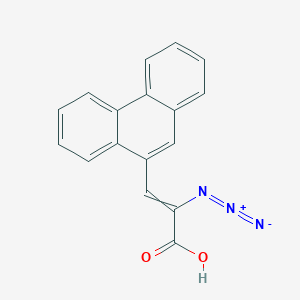
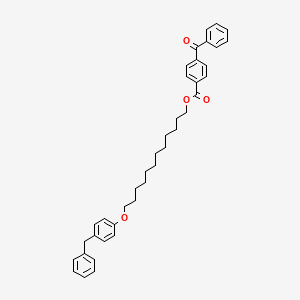
![[1,1'-Binaphthalen]-2-ol, 2'-(hexyloxy)-](/img/structure/B14266703.png)
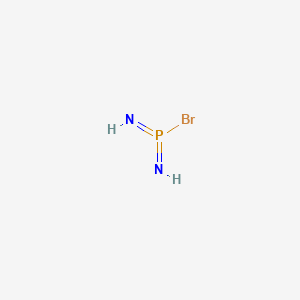
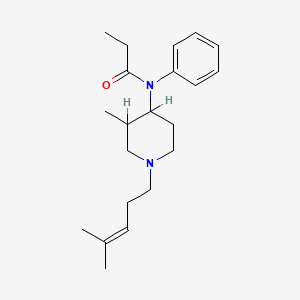

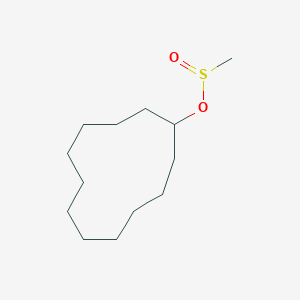
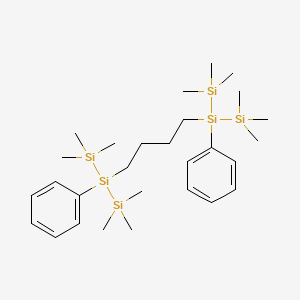
![(2R,3R,4S,5R,6R)-2-[[(2R,15R,16R)-9-chloro-15-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14266747.png)
![3,3'-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene)](/img/structure/B14266750.png)
![Diethyl [(trifluoromethyl)selanyl]propanedioate](/img/structure/B14266751.png)
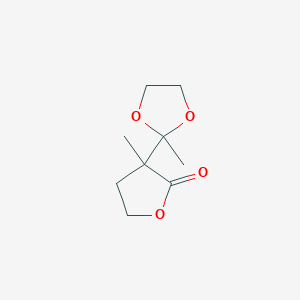
![N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine](/img/structure/B14266773.png)
![N,N-Dimethyl-N'-{4-[(2-nitrophenyl)methyl]phenyl}urea](/img/structure/B14266776.png)
